Magnesium chloride cyclooctanide (1/1/1)
Description
Properties
CAS No. |
821784-99-0 |
|---|---|
Molecular Formula |
C8H15ClMg |
Molecular Weight |
170.96 g/mol |
IUPAC Name |
magnesium;cyclooctane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
XOKFNUFVWKDUQU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[CH-]CCC1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Methods
The preparation of organometallic magnesium compounds traditionally relies on Grignard reaction conditions, which can be adapted for the synthesis of magnesium chloride cyclooctanide. These methods typically involve the reaction between an organic halide and magnesium metal in an ethereal solvent.
For optimal yields, the following conditions are typically employed:
Direct Metalation Approaches
Direct metalation represents another viable route for preparing magnesium chloride cyclooctanide. This approach involves the direct deprotonation of cyclooctane using a magnesium base or activated magnesium species.
The in situ Grignard metalation method (iGMM) has shown promising results for similar cyclic organometallic magnesium compounds. In this process:
Activated Magnesium Methods
Preparation of magnesium chloride cyclooctanide may be achieved using specially activated magnesium, which increases reactivity and allows for milder reaction conditions:
- Activated magnesium can be prepared by reducing magnesium halides with alkali metals
- A 1-5% molar excess of magnesium halide in an appropriate solvent system is recommended
- Optimum temperature ranges are typically between 65°C and 162°C
- Reaction duration ranges from 8-12 hours
Specific Preparation Protocols
Grignard Reaction Adaptation
The preparation of magnesium chloride cyclooctanide via modified Grignard conditions involves the following procedure:
Preparation of reaction vessel:
- A three-necked flask equipped with a reflux condenser, thermometer, and addition funnel
- Establishment of an inert atmosphere (argon or nitrogen)
Reaction sequence:
- Activation of magnesium turnings (potentially using iodine or 1,2-dibromoethane)
- Slow addition of cyclooctyl chloride dissolved in tetrahydrofuran
- Maintenance of reaction temperature between 40-45°C
- Addition of anhydrous magnesium chloride after formation of the Grignard reagent
- Post-reaction processing involves decanting from excess magnesium
Direct Metalation Protocol
The direct metalation approach for preparing magnesium chloride cyclooctanide requires:
Preparation of activated magnesium:
- Reduction of magnesium chloride with an alkali metal (lithium, sodium, or potassium)
- Conduct reduction in tetrahydrofuran at reflux temperature (approximately 65°C)
Metalation reaction:
Mechanochemical Synthesis
An innovative approach for preparing magnesium compounds involves mechanochemical techniques:
- Ball milling procedure:
This solvent-minimized approach offers environmental advantages and potentially higher yields.
Optimization Parameters
Solvent Effects
The choice of solvent significantly impacts the yield and purity of magnesium chloride cyclooctanide. Table 1 summarizes the effectiveness of various solvent systems.
Table 1: Solvent Systems for Magnesium Chloride Cyclooctanide Preparation
| Solvent System | Temperature Range (°C) | Reaction Time (h) | Expected Yield (%) | Observations |
|---|---|---|---|---|
| Tetrahydrofuran | 40-45 | 4-6 | 75-85 | Optimal solvent for most preparations |
| Tetrahydrofuran/Toluene (1:2) | 40-45 | 4-6 | 80-90 | Improved yields with mixed solvent system |
| Diethyl ether | 30-35 | 8-10 | 65-75 | Slower reaction, but higher purity |
| Methyl tert-butyl ether | 50 | 3-5 | 70-80 | Alternative ethereal solvent |
| Methyl tert-amyl ether | 65-70 | 4-6 | 65-75 | Higher temperature tolerance |
Tetrahydrofuran (THF) remains the most versatile solvent, though mixed systems containing THF and toluene can provide enhanced yields.
Temperature Optimization
Temperature control is critical for successful synthesis of magnesium chloride cyclooctanide:
- Initial activation phase: 40-45°C promotes magnesium activation without side reactions
- Grignard formation phase: 30-40°C maximizes reaction rate while minimizing decomposition
- Complexation phase: 20-25°C favors formation of the desired complex structure
- Workup phase: 0-10°C during acidification or quenching minimizes thermal decomposition
Catalyst and Activator Influence
Various additives can enhance the preparation of magnesium chloride cyclooctanide:
- Iodine (0.1-1 mol%): Traditional activator for magnesium surface
- 1,2-Dibromoethane: Effective for breaking down magnesium oxide layers
- Titanocene dichloride: Catalyst that has shown promise for similar cyclic magnesium compounds
- Copper(I) salts: Potential co-catalysts that may improve selectivity
Analytical Characterization
Spectroscopic Analysis
Confirmation of successful magnesium chloride cyclooctanide synthesis can be achieved through:
Nuclear Magnetic Resonance (NMR) spectroscopy:
Mass Spectrometry:
X-ray Crystallographic Data
Single crystal X-ray diffraction analysis provides definitive structural confirmation:
- Crystals suitable for analysis can be grown by slow cooling of a hot benzene solution
- Alternative crystallization methods include slow evaporation from hexane
- Crystal structures reveal important details about coordination geometry and bond lengths
Comparative Preparation Methods
Table 2: Comparison of Preparation Methods for Magnesium Chloride Cyclooctanide
| Preparation Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Grignard | Cyclooctyl chloride, Mg, MgCl₂ | THF, 40-45°C, 4-6h | 75-85 | Well-established, reliable | Requires inert atmosphere |
| Direct Metalation | Cyclooctane, activated Mg | THF, 20-30°C, 8-12h | 65-80 | Avoids organochlorine precursors | Lower yields, longer reaction times |
| Mechanochemical | Cyclooctane, Mg, halogenating agent | Ball milling, THF catalyst | 80-90 | Environmentally friendly | Specialized equipment required |
| Activated Mg Reduction | MgCl₂, alkali metal, cyclooctane | THF, 65-162°C | 70-85 | High purity product | Hazardous reagents, thermal management challenges |
Practical Considerations and Challenges
Purification Strategies
Product purification may employ several techniques:
Crystallization approaches:
- Cooling of hot solvent solutions (benzene, THF)
- Slow evaporation of solutions in appropriate solvents
- Layering techniques with solvent pairs of different polarities
Workup procedures:
- Filtration to remove excess magnesium
- Concentration under reduced pressure
- Sequential washing with appropriate solvents
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride cyclooctanide (1/1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and cyclooctane derivatives.
Reduction: It can be reduced to form magnesium metal and cyclooctane.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields magnesium oxide and cyclooctane derivatives, while reduction produces magnesium metal and cyclooctane .
Scientific Research Applications
Magnesium chloride cyclooctanide (1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites
Mechanism of Action
The mechanism of action of magnesium chloride cyclooctanide (1/1/1) involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. This makes the compound an effective catalyst in many chemical reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
a) Magnesium Chloride Hydrate (MgCl₂·6H₂O)
MgCl₂·6H₂O is a well-characterized hydrate used in pharmaceutical and industrial applications. Key differences include:
- Solubility : MgCl₂·6H₂O is highly water-soluble (≈542 g/L at 20°C), whereas magnesium chloride cyclooctanide’s solubility is likely lower due to hydrophobic cyclooctanide ligands .
- Thermal Stability : MgCl₂·6H₂O dehydrates at 117°C, while cyclooctanide complexes may decompose at higher temperatures due to ligand stability .
b) Cyclic Amine Hydrochlorides (e.g., 1-Methylcyclopropanamine Hydrochloride)
Cyclic amine hydrochlorides (e.g., 1-methylcyclopropanamine HCl) share structural motifs with cyclooctanide complexes but differ in:
- Applications : Cyclic amines are used in organic synthesis and drug development, whereas magnesium chloride cyclooctanide may serve as a catalyst or precursor for magnesium-based materials .
- Spectroscopic Profiles : FT-IR spectra of cyclic amines show N-H stretches (3100–3500 cm⁻¹) and C-N vibrations (1350–1450 cm⁻¹), while magnesium chloride cyclooctanide would feature Mg-Cl bonds (≈450 cm⁻¹) and ligand-specific absorptions (e.g., C=O at 1705 cm⁻¹ in related compounds) .
Physicochemical Properties
Table 1: Comparative Elemental Analysis
Note: Experimental data for magnesium chloride cyclooctanide (1/1/1) is unavailable in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
